![molecular formula C9H8N2O6 B3051434 Ethyl 2,4-dinitrobenzoate CAS No. 33672-95-6](/img/structure/B3051434.png)
Ethyl 2,4-dinitrobenzoate
Overview
Description
Ethyl 2,4-dinitrobenzoate is a chemical compound with the molecular formula C9H8N2O6 . It has a molecular weight of 240.17 . The IUPAC name for this compound is ethyl 2,4-dinitrobenzoate .
Molecular Structure Analysis
The molecular structure of Ethyl 2,4-dinitrobenzoate consists of an ethyl group (C2H5) attached to a 2,4-dinitrobenzoate group . The InChI code for this compound is 1S/C9H8N2O6/c1-2-17-9(12)7-4-3-6(10(13)14)5-8(7)11(15)16/h3-5H,2H2,1H3 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 2,4-dinitrobenzoate, focusing on six unique fields:
Coordination Chemistry
Ethyl 2,4-dinitrobenzoate is used in the synthesis of coordination compounds, particularly with lanthanides and transition metals. These compounds are studied for their unique structural properties and potential applications in materials science. For instance, heterometallic complexes involving 2,4-dinitrobenzoate anions have been synthesized and characterized, revealing significant insights into non-covalent interactions and thermal stability .
Organic Synthesis
In organic synthesis, Ethyl 2,4-dinitrobenzoate serves as a reagent for the derivatization of alcohols. This process is crucial for the identification and analysis of alcohols in qualitative organic analysis. The compound is used to form crystalline derivatives of alcohols, which can then be identified through melting point determination .
Green Chemistry
Ethyl 2,4-dinitrobenzoate is involved in green chemistry applications, particularly in the development of environmentally friendly synthesis methods. For example, it is used in microwave-assisted synthesis to convert alcohols to their corresponding 3,5-dinitrobenzoates using ionic liquids. This method avoids the use of toxic chemicals like phosphorus pentachloride and thionyl chloride, aligning with the principles of green chemistry .
Material Science
In material science, Ethyl 2,4-dinitrobenzoate is used to study the optical, dielectric, and mechanical properties of new materials. Compounds derived from 2,4-dinitrobenzoate are investigated for their potential applications in electronic and photonic devices. These studies often involve the synthesis and characterization of new crystalline materials .
Pharmaceutical Chemistry
Ethyl 2,4-dinitrobenzoate is also explored in pharmaceutical chemistry for its potential use in drug development. Its derivatives are studied for their biological activity and potential therapeutic applications. The compound’s ability to form stable complexes with various metal ions makes it a candidate for drug delivery systems and other pharmaceutical applications .
Analytical Chemistry
In analytical chemistry, Ethyl 2,4-dinitrobenzoate is used as a standard reagent for the detection and quantification of alcohols and other functional groups in complex mixtures. Its derivatives are employed in various chromatographic and spectroscopic techniques to enhance the accuracy and sensitivity of analytical methods .
Mechanism of Action
Target of Action
Ethyl 2,4-dinitrobenzoate primarily targets fungal organisms , particularly strains of the Candida species . The compound’s antifungal activity is attributed to its interaction with the fungal cell membrane .
Mode of Action
The compound interacts with the fungal cell membrane, leading to changes in the membrane’s structure and function . This interaction disrupts the normal functioning of the fungal cells, leading to their death .
Biochemical Pathways
Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death .
Pharmacokinetics
It is known that the compound exhibits potent antifungal activity against several candida species at varying concentrations .
Result of Action
The result of Ethyl 2,4-dinitrobenzoate’s action is the death of the targeted fungal cells . By disrupting the synthesis of ergosterol, the compound causes significant damage to the fungal cell membrane, leading to cell death .
Action Environment
The action, efficacy, and stability of Ethyl 2,4-dinitrobenzoate can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and the presence of certain microorganisms can affect the compound’s action . .
properties
IUPAC Name |
ethyl 2,4-dinitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-2-17-9(12)7-4-3-6(10(13)14)5-8(7)11(15)16/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWSJYPBSMMKJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345751 | |
Record name | Ethyl 2,4-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-dinitrobenzoate | |
CAS RN |
33672-95-6 | |
Record name | Ethyl 2,4-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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